molecular formula C8H16F3NO3S2 B2674326 3,3,3-trifluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]propane-1-sulfonamide CAS No. 2320887-34-9

3,3,3-trifluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]propane-1-sulfonamide

Cat. No.: B2674326
CAS No.: 2320887-34-9
M. Wt: 295.34
InChI Key: UTJMAISFOUPPAT-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]propane-1-sulfonamide is an organic compound characterized by the presence of trifluoromethyl, hydroxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]propane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Trifluoromethyl Intermediate: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

    Hydroxy Group Introduction: The hydroxy group can be introduced through hydrolysis or oxidation reactions, depending on the starting material.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]propane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

3,3,3-trifluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]propane-1-sulfonamide involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propane-1-sulfonate
  • 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
  • 2-(1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy)propyl-3-norbornyl methacrylate

Uniqueness

3,3,3-trifluoro-N-[2-hydroxy-4-(methylsulfanyl)butyl]propane-1-sulfonamide is unique due to the combination of its trifluoromethyl, hydroxy, and sulfonamide functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3,3,3-trifluoro-N-(2-hydroxy-4-methylsulfanylbutyl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3NO3S2/c1-16-4-2-7(13)6-12-17(14,15)5-3-8(9,10)11/h7,12-13H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJMAISFOUPPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNS(=O)(=O)CCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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